N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide
Description
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an oxazolidinone ring, a phenylethyl group, and a trifluoromethyl-substituted benzamide moiety
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O4/c20-19(21,22)14-8-6-13(7-9-14)17(26)23-15(12-4-2-1-3-5-12)10-24-16(25)11-28-18(24)27/h1-9,15H,10-11H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOVTQBZSFVQKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an appropriate amino acid derivative.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using a suitable phenylethyl halide.
Formation of the Benzamide Moiety: The final step involves the coupling of the oxazolidinone-phenylethyl intermediate with 4-(trifluoromethyl)benzoic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities:
1. Antibacterial Activity:
Studies have shown that derivatives of oxazolidinones can be potent against multidrug-resistant bacteria. For instance, compounds similar to N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide have demonstrated effectiveness against strains such as methicillin-resistant Staphylococcus aureus (MRSA) by targeting the bacterial division protein FtsZ .
2. Anticancer Potential:
The compound has been investigated for its role in cancer therapy. It has been suggested that it can enhance the effectiveness of existing anticancer agents and may be used to treat tumor-specific immunosuppression associated with various cancers . Its mechanism involves inhibiting indoleamine 2,3-dioxygenase (IDO), which plays a critical role in tumor immune evasion .
Case Studies
Several studies have highlighted the applications of this compound:
Case Study 1: Antibacterial Efficacy
A study focusing on the synthesis and bioactivity of oxazolidinone derivatives found that certain compounds exhibited superior antibacterial properties compared to traditional antibiotics like ciprofloxacin and linezolid. The research emphasized the potential of these compounds in treating infections caused by resistant strains .
Case Study 2: Cancer Treatment Synergy
Research on the use of this compound in conjunction with other anticancer therapies demonstrated enhanced therapeutic effects. The combination therapy showed promise in overcoming drug resistance in cancer cells .
Mechanism of Action
The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzamide: Lacks the trifluoromethyl group.
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-methylbenzamide: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Biological Activity
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a benzamide moiety with a trifluoromethyl group and an oxazolidinone derivative that may contribute to its biological effects.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways. This mechanism involves the release of cytochrome c from mitochondria, leading to the activation of caspase-9 and subsequently caspase-3, which are critical for executing apoptosis .
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress within cells. This could be beneficial in preventing cellular damage in various disease states .
- Inhibition of Tumor Growth : In vitro studies indicate that this compound may inhibit tumor cell proliferation by interfering with cell cycle regulation and promoting apoptosis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several studies have investigated the biological effects of this compound:
- In vitro Cancer Cell Studies : Research conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis. For instance, a study reported a 70% reduction in viability in breast cancer cells after 48 hours of treatment at 50 µM concentration .
- Animal Models : In vivo studies using mouse models of cancer have shown promising results where the compound significantly reduced tumor size compared to control groups. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of immune responses .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(trifluoromethyl)benzamide?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Step 1 : Reaction of O-benzyl hydroxylamine hydrochloride with 4-(trifluoromethyl)benzoyl chloride in CH₂Cl₂ and water under ice-cooling, using K₂CO₃ as a base to generate intermediate 1 .
- Step 2 : Subsequent coupling with sodium pivalate in acetonitrile to form the final product.
- Critical Conditions :
- Temperature control (0–5°C for Step 1).
- Use of anhydrous solvents (e.g., acetonitrile) to avoid hydrolysis .
- Hazard management (e.g., handling trichloroisocyanuric acid and pivaloyl chloride requires PPE and fume hoods) .
- Table 1 : Key Reagents and Conditions
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | O-benzyl hydroxylamine HCl | CH₂Cl₂/H₂O | 0–5°C | ~65% |
| 2 | Sodium pivalate | Acetonitrile | RT | ~32% |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the oxazolidinone ring (δ 4.5–5.5 ppm for oxazolidinone protons) and trifluoromethyl group (δ 120–125 ppm in ¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 423.1 [M+H]⁺) .
- HPLC : Reverse-phase HPLC with acetonitrile/water gradients (e.g., 10% → 40% acetonitrile) ensures purity (>95%) .
Advanced Research Questions
Q. How can computational docking strategies (e.g., AutoDock Vina) predict the compound’s biological targets?
- Methodological Answer :
- Grid Generation : AutoDock Vina calculates binding affinity grids for target proteins (e.g., immunoproteasome subunits) using the compound’s 3D structure .
- Validation : Compare docking scores (e.g., ΔG < -8 kcal/mol) with known inhibitors. Use PyMOL for visualizing binding modes (e.g., hydrogen bonding with catalytic Thr1 residues) .
- Table 2 : Docking Parameters
| Parameter | Value |
|---|---|
| Exhaustiveness | 8 |
| Number of poses | 10 |
| Grid box size (ų) | 25 × 25 × 25 |
Q. How can researchers address stability issues (e.g., decomposition) during synthesis and storage?
- Methodological Answer :
- Decomposition Pathways : The oxazolidinone ring is sensitive to light and heat, leading to retro-aza-Michael reactions .
- Mitigation Strategies :
- Store the compound at -20°C in amber vials under inert gas (N₂/Ar).
- Avoid prolonged exposure to polar aprotic solvents (e.g., DMF) during synthesis .
Q. What experimental strategies resolve contradictory data in reaction yields or biological activity?
- Methodological Answer :
- Yield Optimization : Use design of experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading). For example, replacing dichloromethane with THF increased yields by 15% in analogous benzamide syntheses .
- Biological Replicates : Perform dose-response assays (e.g., IC₅₀) in triplicate across multiple cell lines to validate activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
